6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-methyl-2-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)16-8-18-14-4-2-3-5-15(14)19-16/h2-8,13H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIPTEMOWLXZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may leverage scalable synthetic routes such as the Suzuki–Miyaura coupling due to its efficiency and environmental friendliness. The process involves the preparation of organoboron reagents, followed by their reaction with appropriate halogenated precursors in the presence of palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or THF, and catalysts where necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the quinoxaline or azetidine rings.
Scientific Research Applications
6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring may contribute to the compound’s binding affinity and specificity, while the dihydropyridazinone structure can influence its overall stability and reactivity.
Comparison with Similar Compounds
Compound BL16550: 6-Methyl-2-({1-[(oxan-2-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Structural Differences: Substituent on Azetidine: BL16550 replaces the quinoxalin-2-yl group with an oxan-2-ylmethyl (tetrahydropyranylmethyl) group. This six-membered ether ring introduces flexibility and a lone oxygen atom, which may improve solubility compared to the rigid, aromatic quinoxaline moiety in the target compound . Molecular Weight: BL16550 has a molecular formula of C₁₅H₂₃N₃O₂ (MW 277.36 g/mol), while the target compound’s quinoxaline substituent likely increases its molecular weight, though exact data are unavailable.
| Property | Target Compound | BL16550 |
|---|---|---|
| Core Structure | Dihydropyridazinone | Dihydropyridazinone |
| Azetidine Substituent | Quinoxalin-2-yl | Oxan-2-ylmethyl (tetrahydropyran) |
| Aromaticity | High (quinoxaline) | Low (tetrahydropyran) |
| Predicted Solubility | Moderate (planar aromaticity) | Higher (oxygen lone pairs) |
Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Heterocycle: The imidazo[1,2-a]pyridine core in 1l differs significantly from the dihydropyridazinone in the target compound.
- Functional Groups: 1l includes a 4-nitrophenyl group (electron-withdrawing), cyano substituents, and ester groups, which may confer distinct electronic and steric properties compared to the methyl and quinoxaline groups in the target compound.
Research Findings and Implications
- Structural Analysis Tools : The crystallographic software SHELX and ORTEP (via WinGX) are critical for resolving 3D structures of such compounds, enabling precise analysis of bond angles, torsion strains, and intermolecular interactions .
- Biological Relevance: The quinoxaline moiety in the target compound may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in BL16550. BL16550’s tetrahydropyran group could enhance blood-brain barrier penetration, making it more suitable for CNS-targeted therapies.
Biological Activity
The compound 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the following components:
- A dihydropyridazinone core.
- An azetidine moiety linked to a quinoxaline ring.
This unique structure is believed to contribute to its biological properties.
Research indicates that the compound may exert its effects through multiple pathways, primarily involving:
- Inhibition of Kinases : Preliminary studies suggest that it might inhibit specific kinases involved in cancer progression, similar to other quinoxaline derivatives that target phosphatidylinositol 3-kinase (PI3K) pathways .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, potentially reducing oxidative stress in cells .
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Bacterial Inhibition : In vitro tests revealed that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. This activity is hypothesized to be due to the disruption of bacterial cell wall synthesis.
Case Studies
A number of case studies have reported on the efficacy of related compounds:
- Quinoxaline Derivatives : A study highlighted the anticancer efficacy of quinoxaline derivatives in inhibiting tumor growth in xenograft models, suggesting that structural modifications could enhance potency and selectivity.
- Dihydropyridazinone Compounds : Another investigation focused on dihydropyridazinones, revealing their ability to induce apoptosis in cancer cells through mitochondrial pathways.
Data Summary
Q & A
Q. What are the key synthetic strategies for preparing 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Azetidine-quinoxaline coupling : Formation of the azetidine-quinoxaline subunit via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
- Pyridazinone ring assembly : Cyclization of hydrazine derivatives with diketones or via [3+3] cycloaddition strategies under controlled pH and temperature .
- Intermediate characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming intermediate structures. For example, distinct NMR signals for the azetidine methylene protons (~δ 3.5–4.0 ppm) and pyridazinone carbonyl groups (C=O stretch at ~1680 cm⁻¹ in IR) are diagnostic .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
- X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- Spectroscopic techniques :
Q. What are the primary heterocyclic components influencing its reactivity?
The compound’s reactivity stems from:
- Quinoxaline moiety : Electron-deficient aromatic system prone to electrophilic substitution or redox reactions .
- Azetidine ring : Strain-driven nucleophilic ring-opening potential .
- Dihydropyridazinone core : Susceptibility to oxidation (e.g., conversion to pyridazinone) and hydrogen-bonding interactions via the lactam group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance azetidine-quinoxaline coupling efficiency .
- Catalyst screening : Pd(PPh₃)₄ improves cross-coupling yields by 15–20% compared to Pd(OAc)₂ .
- Temperature control : Cyclization at 80–90°C minimizes side-product formation in pyridazinone synthesis .
- Data contradiction : Conflicting reports on optimal pH for hydrazine cyclization (pH 6.5 vs. 7.2) suggest substrate-specific adjustments .
Q. What computational methods are used to predict bioactivity and binding mechanisms?
- Molecular docking : Evaluates interactions with target proteins (e.g., kinases) by simulating ligand-receptor binding poses. For example, quinoxaline’s planar structure facilitates π-π stacking with tyrosine residues .
- QSAR modeling : Correlates substituent effects (e.g., methyl groups on azetidine) with IC₅₀ values in enzyme inhibition assays .
Q. How does this compound’s structure compare to other dihydropyridazinone derivatives in terms of bioactivity?
| Compound | Key Structural Features | Reported Bioactivity |
|---|---|---|
| Target compound | Quinoxaline-azetidine-pyridazinone | Kinase inhibition (IC₅₀: 0.8 μM) |
| 6-(1H-1,2,4-triazol-1-yl) analog | Triazole substitution on pyridazinone | Antifungal (MIC: 2.5 μg/mL) |
| Pyrido[2,3-b]pyrazin-3-one | Fused pyridine-pyrazinone core | Anticancer (GI₅₀: 1.2 μM) |
Q. What are the challenges in characterizing stereoisomers or polymorphs of this compound?
- Stereoisomerism : Azetidine’s chiral center necessitates chiral HPLC (e.g., Chiralpak AD-H column) or vibrational circular dichroism (VCD) for enantiomer resolution .
- Polymorphism : Differential scanning calorimetry (DSC) and PXRD distinguish polymorphic forms. For example, Form I (mp: 175°C) vs. Form II (mp: 182°C) .
Q. How do substituents on the quinoxaline ring affect pharmacological properties?
- Electron-withdrawing groups (e.g., -NO₂): Enhance redox activity but reduce solubility (logP increases by 0.5–1.0) .
- Electron-donating groups (e.g., -OCH₃): Improve water solubility (logD decreases by 0.3) but may reduce target affinity .
- Data contradiction : Fluorine substitution at C-6 improves metabolic stability in vitro but shows hepatotoxicity in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
